molecular formula C13H15Cl2N3 B033189 Penconazole CAS No. 66246-88-6

Penconazole

Cat. No.: B033189
CAS No.: 66246-88-6
M. Wt: 284.18 g/mol
InChI Key: WKBPZYKAUNRMKP-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenyl)pentyl]1,2,4-triazole is a member of the classof triazoles that is 1,2,4-triazole substituted at position 1 by a 2-(2,4-dichlorophenyl)pentyl group. It is a dichlorobenzene and a member of triazoles.
Topaz is a mineral with formula of Al2SiO4F2. The IMA symbol is Tpz.

Mechanism of Action

Target of Action

Penconazole, a triazole fungicide, primarily targets the sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthetic pathways . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

This compound acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol by inhibiting the activity of sterol 14α-demethylase . This disruption prevents the formation of fungal cell membranes, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to a deficiency in fungal cell membrane formation . This disruption in the pathway results in the death of the fungus .

Pharmacokinetics

It is absorbed through the leaves and translocated acropetally .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the failure of the fungal cell membrane to form, resulting in the death of the fungus . This makes this compound effective in controlling various fungal diseases, including powdery mildew, pome fruit scab, and others .

Action Environment

This compound is stable to hydrolysis and temperatures up to 350℃ . It is used in a variety of environments, including agriculture and horticulture, to control fungal diseases of various crops, including fruits, vegetables, grains, ornamentals, and turf grasses . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Penconazole inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi, thus controlling pathogenic ascomycete and basidiomycete patients .

Cellular Effects

This compound has been shown to have destructive effects on esterase mechanisms by inhibiting acetylcholinesterase (AChE) and carboxylesterase (CaE) activities . It also causes significant increases in all antioxidant parameters (superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), malondialdehyde (MDA)) .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis, an essential component of fungal biological membranes . This is achieved by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .

Temporal Effects in Laboratory Settings

In earthworms, the biota-sediment accumulation factor (BSAF) of this compound reaches its maximum within 1 day, and then decreases slowly . It reached its lowest value after 14 days of this compound exposure and then rose again .

Dosage Effects in Animal Models

The 96-h LC 50 value of this compound was detected as 18.7 mg L −1 in crayfish . Four concentrations of this compound (18.7 mg L −1, 9.35 mg L −1, 4.68 mg L −1, 2.34 mg L −1) were applied to crayfish for 96 h .

Metabolic Pathways

This compound is involved in the metabolic pathway that inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .

Transport and Distribution

This compound is usually sprayed directly onto plants and quickly absorbed and distributed inside the plant leaves . Due to drift during application, rain washes the pesticide on the leaves, the leaves of the plants fall on the soil, and this compound could reach the soil and water .

Subcellular Localization

Given its role in inhibiting the biosynthesis of sterols in the cell membrane of fungi, it can be inferred that this compound likely interacts with the cell membrane and associated structures .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBPZYKAUNRMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042260
Record name Penconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66246-88-6
Record name Penconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66246-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penconazole [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENCONAZOLE
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Synthesis routes and methods I

Procedure details

6.2 g of the 1-[2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine obtained according to Example 14 are heated, without purification, in 50 ml of formamide at 170° C. for 6 hours. Chromatography of the product obtained yields 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole, the 1H-NMR spectrum of which agrees with the 1H-NMR spectrum of the same compound described in Example 12.
[Compound]
Name
1-[
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
2-(2,4-dichlorophenyl)-pentyl-1,2-diformylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.1 g (0.017 mol) of 1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine in 10 ml of ethanol and 10 ml of concentrated hydrochloric acid are stirred at 50° C. overnight. The reaction mixture is then distributed between diethyl ether and 2 N sodium hydroxide solution; and the residue after concentration by evaporation is refluxed in 50 ml of absolute ethanol with 5.75 g (0.035 mol) of [3-(dimethylamino)-2-aza-prop-2-en-1-ylidene]-dimethylammonium chloride for 3.5 hours. The reaction solution is then concentrated by evaporation; 50 ml of formamide are added, and the mixture is heated at 170° C. for 1.5 hours. The reaction mixture, to which water has been added, is extracted with diethyl ether, and the residue obtained after concentration by evaporation is chromatographed to yield 4.2 g (84% of theory) of 1-[2-(2,4-dichlorophenyl)-pentyl]-1H-1,2,4-triazole.
Name
1-[2-(2,4-dichlorophenyl)pentyl]-2acetylhydrazine
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.75 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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